molecular formula C18H24O4 B1616269 Butyl prop-2-enoate;prop-2-enoic acid;styrene CAS No. 25586-20-3

Butyl prop-2-enoate;prop-2-enoic acid;styrene

Cat. No.: B1616269
CAS No.: 25586-20-3
M. Wt: 304.4 g/mol
InChI Key: IYCOKCJDXXJIIM-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate;prop-2-enoic acid;styrene, is a copolymer formed from the polymerization of 2-propenoic acid (acrylic acid), butyl 2-propenoate (butyl acrylate), and ethenylbenzene (styrene). This compound is widely used in various industrial applications due to its unique properties, such as flexibility, durability, and resistance to environmental factors .

Properties

CAS No.

25586-20-3

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

butyl prop-2-enoate;prop-2-enoic acid;styrene

InChI

InChI=1S/C8H8.C7H12O2.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h2-7H,1H2;4H,2-3,5-6H2,1H3;2H,1H2,(H,4,5)

InChI Key

IYCOKCJDXXJIIM-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)O

Canonical SMILES

CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)O

Other CAS No.

25586-20-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene, typically involves free radical polymerization. The monomers, 2-propenoic acid, butyl 2-propenoate, and ethenylbenzene, are mixed in a suitable solvent along with a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out at elevated temperatures, usually between 60-80°C, under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the polymerization process can be conducted in bulk, solution, suspension, or emulsion. Emulsion polymerization is particularly favored for producing high molecular weight polymers with excellent mechanical properties. This method involves dispersing the monomers in water with the help of surfactants and initiating the polymerization with water-soluble initiators .

Chemical Reactions Analysis

Types of Reactions

Butyl prop-2-enoate;prop-2-enoic acid;styrene, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butyl prop-2-enoate;prop-2-enoic acid;styrene, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene, involves the interaction of its functional groups with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, while the butyl and styrene groups contribute to the hydrophobicity and mechanical strength of the polymer. These interactions enable the polymer to adhere to surfaces, encapsulate active ingredients, and provide structural support in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl prop-2-enoate;prop-2-enoic acid;styrene, is unique due to its balanced combination of flexibility, durability, and resistance to environmental factors. The presence of butyl 2-propenoate provides flexibility, while ethenylbenzene contributes to mechanical strength and resistance to degradation.

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